N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serinyl-glycine

Description

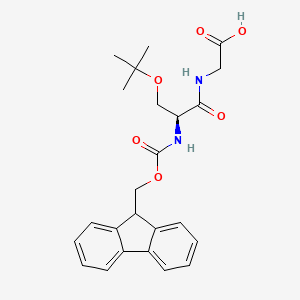

N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serinyl-glycine (CAS: 81672-17-5) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure comprises an Fmoc (9-fluorenylmethyloxycarbonyl) group, which serves as a base-labile protecting agent for the α-amino group, and an acid-labile t-butyl ether protecting the hydroxyl side chain of serine. The glycine residue provides flexibility in peptide backbone assembly. With a molecular formula of C₂₄H₂₈N₂O₆ and a molecular weight of 440.5 g/mol, this compound is characterized by high purity (>95%) and stability under standard SPPS conditions . Its orthogonal protection strategy (Fmoc for amines, t-butyl for hydroxyls) enables sequential deprotection, making it indispensable in synthesizing serine-containing peptides with minimal side reactions.

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-14-20(22(29)25-12-21(27)28)26-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWFIADQSGXDHH-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-L-Ser(tBu)-Gly-OH

Resin Selection and Loading

The synthesis typically begins with the attachment of the C-terminal glycine residue to a chlorotrityl chloride (CTC) resin. As described in a chemoenzymatic study, CTC resin offers high loading efficiency (0.4–0.5 mmol/g) and compatibility with acid-labile protecting groups. The glycine residue is introduced via Fmoc-Gly-OH, activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of N,N-diisopropylethylamine (DIPEA). Quantitative coupling is confirmed via Kaiser ninhydrin tests.

Incorporation of O-t-Butyl-L-Serine

The subsequent step involves coupling Fmoc-L-Ser(tBu)-OH to the resin-bound glycine. Industrial protocols emphasize microwave-assisted SPPS to enhance coupling efficiency. Activation with N,N'-diisopropylcarbodiimide (DIC) and ethyl cyanoglyoxylate-2-oxime (Oxyma) in dimethylformamide (DMF) at 90°C achieves >99% coupling yields within 10 minutes. The t-butyl group remains stable under these conditions, preventing premature deprotection.

Fmoc Deprotection and Cycle Repetition

After each coupling, the Fmoc group is removed using 20% piperidine in DMF. Nuclear magnetic resonance (NMR) studies of analogous Fmoc-deprotection reactions confirm complete removal within 5 minutes without affecting the t-butyl ether. The process is repeated iteratively for multi-residue peptides, though this compound terminates at the dipeptide stage.

Solution-Phase Synthesis as an Alternative Approach

Carbodiimide-Mediated Coupling

For small-scale production, solution-phase synthesis employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate Fmoc-L-Ser(tBu)-OH. Glycine methyl ester is commonly used as the nucleophile, with reactions conducted in dichloromethane (DCM) or DMF at 0–25°C. Yields range from 70–85%, with minor racemization (<2%) detected via chiral HPLC.

T-Butyl Ether Stability

The O-t-butyl group demonstrates remarkable stability under both acidic and basic conditions. Kinetic studies show <5% cleavage after 24 hours in trifluoroacetic acid (TFA)/water (95:5), making it compatible with standard Fmoc-SPPS cleavage cocktails. However, prolonged exposure to strong acids (>3 hours) necessitates scavengers like triisopropylsilane (TIS) to prevent degradation.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude products are purified via reverse-phase HPLC using C18 columns. A gradient of 10–90% acetonitrile in 0.1% TFA over 30 minutes effectively separates the target compound from deletion sequences and incompletely deprotected species. Typical retention times range from 12–14 minutes under these conditions.

Table 1: Physicochemical Properties of Fmoc-L-Ser(tBu)-Gly-OH

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms molecular identity. The [M+H]⁺ ion appears at m/z 441.3, with isotopic distribution matching theoretical calculations. High-resolution mass spectrometry (HRMS) further validates elemental composition, showing <3 ppm error.

Industrial-Scale Production and Quality Control

Applications in Peptide Therapeutics

Antimicrobial Peptide Synthesis

The compound’s orthogonal protection scheme enables its use in synthesizing polymyxin analogues. Researchers have incorporated it into β-hairpin macrocycles targeting Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL.

Glycopeptide Engineering

The t-butyl ether’s stability permits subsequent glycosylation reactions. In glycocin F analogues, this serine derivative served as a scaffold for β-N-acetylglucosamine incorporation via enzymatic transferases.

Scientific Research Applications

Chemistry: The compound is widely used in peptide synthesis, where it serves as a protecting group for amino acids. This ensures that the amino acids are added in the correct sequence during peptide chain assembly.

Biology: In biological research, the compound is used to study protein interactions and functions. It helps in the synthesis of peptides that mimic natural proteins, aiding in the understanding of biological processes.

Medicine: The compound is utilized in the development of peptide-based drugs. Its ability to protect amino groups during synthesis makes it valuable in creating therapeutic peptides.

Industry: In the pharmaceutical industry, the compound is used to produce peptides for various applications, including drug development and diagnostic tools.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of serine, preventing unwanted reactions during peptide chain assembly. The t-butyl group provides steric hindrance, further ensuring the fidelity of the synthesis process.

Molecular Targets and Pathways Involved:

Amino Group Protection: The Fmoc group targets the amino group of serine, preventing its reaction with other reagents.

Peptide Synthesis Pathway: The compound is involved in the step-by-step assembly of peptide chains, ensuring the correct sequence and structure.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences between the target compound and analogous Fmoc-protected amino acids:

Key Observations :

- Steric Effects : The biphenyl group in Fmoc-L-Bip-OH introduces significant steric hindrance, slowing coupling efficiency compared to the smaller glycine or serine residues .

- Hydrophobicity : Neopentylglycine (Fmoc-L-NptGly-OH) and trimethoxybenzyl-glycine (Fmoc-TmbGly-OH) exhibit increased hydrophobicity, favoring use in membrane-associated peptide domains .

- Orthogonal Protection : Unlike Fmoc-L-Asp-NH₂, which lacks acid-labile protection, the target compound’s O-t-butyl group enables selective deprotection under mild acidic conditions (e.g., TFA), reducing side reactions .

Biological Activity

N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serinyl-glycine, commonly referred to as Fmoc-Ser(tBu)-Gly, is a synthetic compound that serves as a building block in peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a t-butyl ester, making it particularly useful in the field of biochemistry and medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C24H28N2O6

- Molecular Weight : 428.49 g/mol

- CAS Number : 81672-17-5

The Fmoc group provides stability during peptide synthesis, while the t-butyl group enhances solubility and protects the serine residue from unwanted reactions.

The biological activity of this compound is primarily linked to its role in peptide synthesis. The compound's structure allows for selective modifications that can influence the pharmacological properties of the resulting peptides. Research indicates that peptides synthesized using Fmoc-Ser(tBu)-Gly exhibit various biological activities, including:

- Antioxidant Activity : Peptides containing serine residues have demonstrated potential antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Certain peptides synthesized with this compound have shown promise in modulating inflammatory responses, making them candidates for therapeutic applications in inflammatory diseases.

- Anticancer Potential : Studies suggest that specific peptide sequences derived from Fmoc-Ser(tBu)-Gly may exhibit cytotoxic effects against cancer cell lines.

Research Findings and Case Studies

- Peptide Synthesis and Biological Evaluation : In a study published in Journal of Peptide Science, researchers synthesized a series of peptides incorporating Fmoc-Ser(tBu)-Gly and evaluated their biological activities. The results indicated that some peptides exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

- Antioxidant Properties : A comparative study assessed the antioxidant capacity of peptides synthesized with different serine derivatives, including Fmoc-Ser(tBu)-Gly. The findings revealed that peptides containing this compound showed superior antioxidant activity compared to those without it, highlighting its importance in designing nutraceuticals .

- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of peptides derived from Fmoc-Ser(tBu)-Gly. The study demonstrated that these peptides could inhibit pro-inflammatory cytokine production in vitro, indicating their potential for treating inflammatory conditions .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.